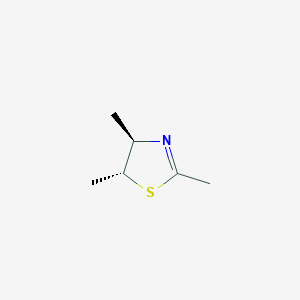
2-Ethyl-3-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a hydroxyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Ethyl-3-hydroxybenzonitrile involves the reaction of 2-hydroxybenzonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. The product is then purified by filtration and distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Ethyl-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Ethyl-3-hydroxybenzaldehyde.
Reduction: 2-Ethyl-3-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Ethyl-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethyl-3-hydroxybenzonitrile depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles. The hydroxyl group can form hydrogen bonds with active site residues, while the nitrile group can undergo nucleophilic attack, leading to the formation of amides or carboxylic acids .
類似化合物との比較
Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.
3-Hydroxybenzonitrile: Similar structure but without the ethyl group.
2-Ethylbenzonitrile: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
2-Ethyl-3-hydroxybenzonitrile is unique due to the presence of both an ethyl and a hydroxyl group on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2-ethyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2H2,1H3 |
InChIキー |
OFRVUHHHRXBACU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


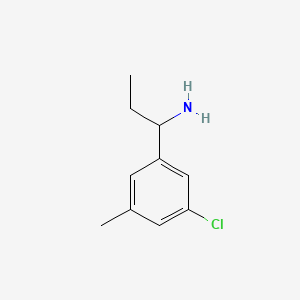

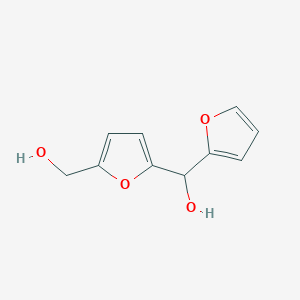
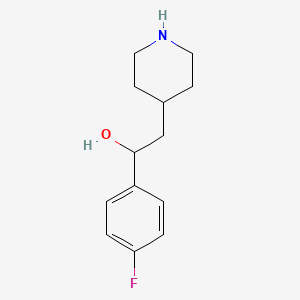
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
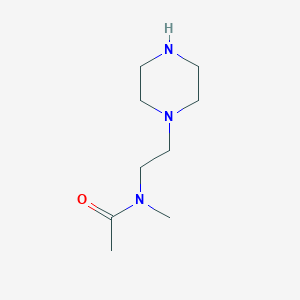

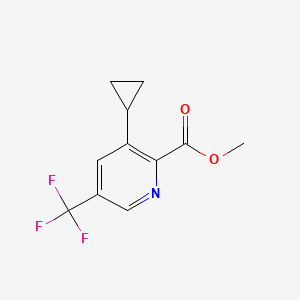
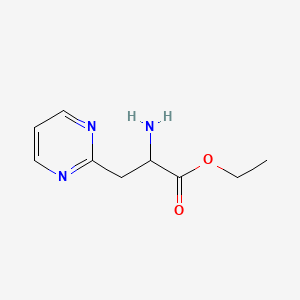
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
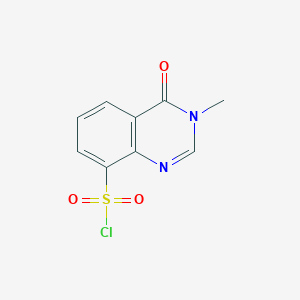
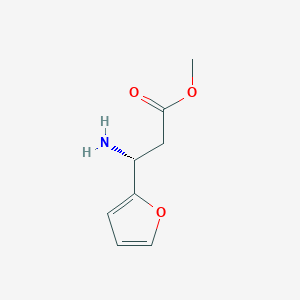
![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
